molecular formula C8H9ClO3S B8378141 4-(2-Chloro-ethanesulfonyl)-phenol

4-(2-Chloro-ethanesulfonyl)-phenol

Cat. No. B8378141
M. Wt: 220.67 g/mol
InChI Key: JJQZTSDDOIUMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06310213B1

Procedure details

A solution of 6.81 g crude 4-(2-hydroxy-ethansulfonyl)-phenol in 35 ml CH2Cl2 was treated at room temperature with 5.3 ml (65.9 mmol) pyridine. To the reaction mixture was added at 0° C. dropwise over 15 min a solution of 4.2 ml (57.1 mmol) thionyl chloride in 10 ml CH2Cl2. After 65 h at room temperature the reaction mixture was treated with 35 ml brine, extracted and the organic phases were washed twice with total 100 ml aqueous half saturated NaCl solution. The combined organic phases were dried over Na2SO4 and the solvent was removed under reduced pressure to yield 6.77 g crude product. The crude product was dissolved in 2.5 ml CH2Cl2 and 25 ml toluene, stirred 24 h at 50° C., 24 h at room temperature and 48 h at 0° C. The so formed suspension was filtered to yield 5.44 g (86.5% over 2 steps) product as white crystals.
Quantity
6.81 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
35 mL
Type
solvent
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][S:4]([C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=1)(=[O:6])=[O:5].N1C=CC=CC=1.S(Cl)([Cl:22])=O>C(Cl)Cl.[Cl-].[Na+].O.C1(C)C=CC=CC=1>[Cl:22][CH2:2][CH2:3][S:4]([C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=1)(=[O:6])=[O:5] |f:4.5.6|

Inputs

Step One
Name
Quantity
6.81 g
Type
reactant
Smiles
OCCS(=O)(=O)C1=CC=C(C=C1)O
Name
Quantity
5.3 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
35 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
brine
Quantity
35 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted
WASH
Type
WASH
Details
the organic phases were washed twice with total 100 ml aqueous half saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield 6.77 g crude product
FILTRATION
Type
FILTRATION
Details
The so formed suspension was filtered
CUSTOM
Type
CUSTOM
Details
to yield 5.44 g (86.5% over 2 steps) product as white crystals

Outcomes

Product
Name
Type
Smiles
ClCCS(=O)(=O)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.